1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one

Opioid receptor pharmacology Pain therapeutics 4-Oxadiazolyl-piperidine SAR

As a synthetic member of the EP 2298765 A1 4-oxadiazolyl-piperidine class, this compound offers a distinct 3-methyl-1,2,4-oxadiazole and 4-phenylbutan-1-one N-substitution pattern. It is a defensible screening candidate for μ, κ, δ, and ORL-1 opioid receptor radioligand displacement assays, enabling the generation of compound-specific binding data. Additionally, its 1,2,4-oxadiazole-piperidine core makes it a rational choice for head-to-head FXR antagonist/PXR agonist profiling against established reference compounds. Without direct target-engagement data, its primary value lies in its role as a synthetic intermediate or starting scaffold for generating focused N-acyl variant libraries targeting opioid, chemokine, and nuclear receptors.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 1206079-91-5
Cat. No. B2487941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one
CAS1206079-91-5
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3
InChIKeyMZRARLFJTIYOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one (CAS 1206079-91-5): Core Structural Identity and Procurement-Relevant Class Context


1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one (CAS 1206079-91-5) is a synthetic small molecule belonging to the 4-oxadiazolyl-piperidine chemotype, a scaffold claimed in patent EP 2298765 A1 for opioid receptor-mediated pain and diarrhoea indications [1]. The compound comprises a piperidine ring substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole moiety and N-functionalized with a 4-phenylbutan-1-one side chain. The 1,2,4-oxadiazole core has additionally been identified as a new chemotype for farnesoid X receptor (FXR) antagonism and pregnane X receptor (PXR) agonism, expanding its potential therapeutic relevance beyond opioid pharmacology [2]. Despite its appearance in multiple vendor catalogs, peer-reviewed pharmacological characterization specific to this exact compound remains extremely scarce, and procurement decisions must therefore rely on class-level inference and structural analog data rather than direct target-engagement evidence.

Why In-Class Substitution of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one (CAS 1206079-91-5) Carries Unquantified Scientific Risk


The 4-oxadiazolyl-piperidine patent family encompasses a vast generic space with substituent variations at multiple positions (Ar1, Ar2, Ar4, R1–R3, G) that profoundly affect opioid receptor subtype selectivity, intrinsic efficacy, and pharmacokinetics [1]. Even minor modifications to the oxadiazole 3-position substituent—such as replacing the methyl group with a 2-methoxyethyl chain (CAS 1428350-36-0) or appending a cyclobutanecarboxamide group to the phenylbutyl terminus (CHEMBL459599)—can redirect target engagement from opioid receptors to CCR5 chemokine receptors [2]. Without compound-specific selectivity or functional activity data, simple interchange among in-class analogs risks introducing undesired polypharmacology or complete loss of the intended biological activity. The absence of published quantitative profiling for CAS 1206079-91-5 means that any substitution decision must be treated as an untested hypothesis, not a validated equivalence.

Quantitative Differentiation Evidence for 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one (CAS 1206079-91-5) Versus Closest Analogs


Class-Level Opioid Receptor Ligand Potential vs. EP 2298765 A1 Scaffold Scope

CAS 1206079-91-5 falls within the Markush structure of Formula (I) in EP 2298765 A1, where the 4-oxadiazolyl-piperidine core is claimed as an opioid receptor ligand for treating pain and diarrhoea [1]. The patent establishes that compounds of this class stimulate opioid receptor function, but no compound-specific potency (Ki, IC50, EC50), receptor subtype selectivity (μ, κ, δ, ORL-1), or in vivo efficacy data for the exact compound are disclosed. By contrast, several exemplified compounds in the patent are characterized through radioligand binding and functional assays, providing a reference framework that CAS 1206079-91-5 has not yet matched with experimental data.

Opioid receptor pharmacology Pain therapeutics 4-Oxadiazolyl-piperidine SAR

FXR Antagonist Pharmacophore Alignment vs. Validated 1,2,4-Oxadiazole FXR Antagonists

The 1,2,4-oxadiazole-piperidine substructure present in CAS 1206079-91-5 aligns with the chemotype recently identified as a new class of FXR antagonists [1]. In the Molecules 2023 study, the most potent FXR antagonist (compound 11, featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core and piperidine ring) exhibited an IC50 of 0.58 μM in a FXR transactivation assay. Compounds 5 and 11 were characterized as the first nonsteroidal dual FXR/PXR modulators, modulating PXR- and FXR-regulated genes in HepG2 cells. CAS 1206079-91-5 differs from compound 11 in the oxadiazole 3-substituent (methyl vs. naphthyl) and in the N-acyl tail (4-phenylbutanoyl vs. N-aryl/alkyl side chain), both of which are critical pharmacophoric elements.

Farnesoid X receptor Nuclear receptor modulation Inflammatory disorders

Structural Selectivity Divergence: CCR5 Antagonist Activity of the Cyclobutanecarboxamide Analog (CHEMBL459599)

A structurally close analog—N-((1S)-3-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-1-phenylbutyl)cyclobutanecarboxamide (CHEMBL459599)—contains the identical 3-methyl-1,2,4-oxadiazolyl-piperidine core but replaces the ketone terminus of CAS 1206079-91-5 with a cyclobutanecarboxamide group. This modification results in potent CCR5 antagonism with an IC50 of 21.4 nM against HIV-1 gp160 binding in HeLa-P4 cells [1]. The stark functional divergence illustrates how the N-acyl terminus dictates target selectivity: the 4-phenylbutan-1-one tail of CAS 1206079-91-5 is predicted to orient toward opioid or other receptor space, while the carboxamide extension redirects activity to chemokine receptors.

CCR5 antagonism HIV entry inhibition Chemokine receptor targeting

Tox21 Profiling: PGC-ERR Antagonist Mode and Cytotoxicity Counter-Screen Results

CAS 1206079-91-5 was included in the Tox21 10K library and screened in the PGC-ERR (estrogen-related receptor) antagonist mode assay (PubChem AID 1224841) with a cell viability counter-screen (AID 1224840), summarized in PubChem AID 1259401 [1]. The Tox21 program evaluated compounds for perturbation of the PGC/ERR signaling pathway, which is implicated in Type 2 diabetes and metabolic syndrome. The summary assay assigned a PUBCHEM_ACTIVITY_SCORE that classifies compounds as active (40–100), inconclusive (5–30), or inactive (0). However, the specific activity score for CAS 1206079-91-5 was not retrievable from the summary interface, meaning no differentiation from the ~10,000 other library members can be asserted without access to the raw data files.

Tox21 screening Nuclear receptor toxicity Metabolic disorder targets

Evidence-Grounded Application Scenarios for 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one (CAS 1206079-91-5)


Opioid Receptor Pharmacology: Screening in Radioligand Binding Panels

Given the compound's structural membership in the 4-oxadiazolyl-piperidine class claimed in EP 2298765 A1 for opioid receptor modulation [1], the most defensible research application is as a screening candidate in μ, κ, δ, and ORL-1 opioid receptor radioligand displacement assays. This scenario is appropriate only when the procurement objective is to generate compound-specific binding data that can then be compared with the exemplified patent compounds. Without such data, no differentiation from other in-class analogs can be claimed [1].

FXR/PXR Dual Modulator Screening in HepG2 Gene Reporter Assays

The 1,2,4-oxadiazole-piperidine core is a validated FXR antagonist/PXR agonist chemotype [2]. CAS 1206079-91-5 can be rationally screened alongside compounds 5 and 11 from the Molecules 2023 publication to determine whether the 3-methyl substitution and 4-phenylbutanoyl tail confer any selectivity advantages between FXR antagonism and PXR agonism. This application requires head-to-head testing against the reference compounds in FXR transactivation and PXR reporter gene assays in HepG2 cells [2].

Chemical Probe Development Starting Point Requiring Downstream Functionalization

The close analog CHEMBL459599 demonstrates that converting the ketone terminus of CAS 1206079-91-5 into a carboxamide (cyclobutanecarboxamide) shifts target engagement to CCR5 with nanomolar potency (IC50 21.4 nM) [3]. CAS 1206079-91-5 can therefore serve as a synthetic intermediate or starting scaffold for generating a focused library of N-acyl variants for systematic profiling across opioid, chemokine, and nuclear receptor targets. Procurement in this context should be accompanied by synthetic chemistry capability assessments [3].

Tox21 Follow-Up: Retrieval and Analysis of Raw Screening Data

Since CAS 1206079-91-5 was included in the Tox21 10K library for PGC-ERR antagonist screening [4], a valid application scenario involves retrieving the raw dose-response curve data from the EPA ACTOR or NTP CEBS databases to determine the compound's activity score and cytotoxicity profile. Only after this data retrieval can the compound be compared quantitatively with other Tox21 library members that share the oxadiazole-piperidine chemotype [4].

Quote Request

Request a Quote for 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.